4-(Benzyloxy)-3-chloro-2-(methylthio)benzaldehyde

Description

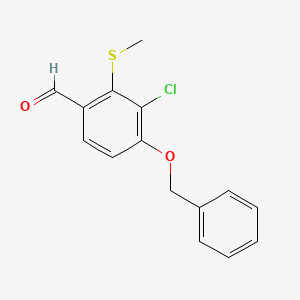

4-(Benzyloxy)-3-chloro-2-(methylthio)benzaldehyde is a substituted benzaldehyde derivative characterized by:

- Benzyloxy group at position 4 (electron-donating, enhancing lipophilicity).

- Chloro substituent at position 3 (electron-withdrawing, influencing electronic distribution).

- Methylthio group at position 2 (sulfur-containing, modulating steric and electronic properties).

This compound’s structure positions it as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its unique substitution pattern distinguishes it from simpler benzaldehyde derivatives, enabling tailored reactivity in cross-coupling or condensation reactions.

Properties

Molecular Formula |

C15H13ClO2S |

|---|---|

Molecular Weight |

292.8 g/mol |

IUPAC Name |

3-chloro-2-methylsulfanyl-4-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C15H13ClO2S/c1-19-15-12(9-17)7-8-13(14(15)16)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

YHLFVZLEXJKSNP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Biological Activity

4-(Benzyloxy)-3-chloro-2-(methylthio)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClOS

- Molecular Weight : 244.72 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing benzaldehyde moieties have been shown to possess activity against various bacterial strains. In a study evaluating the antimicrobial efficacy of benzaldehyde derivatives, compounds similar to this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. A study focused on related benzaldehyde derivatives found that they could induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the chloro and methylthio groups may enhance the interaction with cellular targets, leading to increased cytotoxicity in tumor cells .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cellular proliferation.

- Induction of Oxidative Stress : The compound may induce oxidative stress in target cells, leading to apoptosis.

- Interaction with Cellular Receptors : The structural components allow for potential interactions with specific receptors involved in cell signaling pathways.

Study on Antimicrobial Efficacy

In a recent investigation, a series of benzaldehyde derivatives were synthesized and tested for their antimicrobial properties. The study reported that compounds with similar substituents to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Evaluation of Anticancer Effects

Another study evaluated the cytotoxic effects of benzaldehyde derivatives on various cancer cell lines. The results indicated that this compound induced a dose-dependent decrease in cell viability, particularly in breast and lung cancer cell lines. The compound was observed to activate apoptotic pathways, evidenced by increased caspase-3 activity and DNA fragmentation assays .

Data Tables

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

*Calculated based on molecular formulas.

Key Observations:

Q & A

Q. Yield Optimization Factors :

| Factor | Impact | Example |

|---|---|---|

| Substituent Order | Chloro groups may deactivate the ring, complicating subsequent substitutions. Introducing benzyloxy first improves reactivity . | Yield drops 20–30% if chlorination precedes benzyloxy installation. |

| Solvent Choice | Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thiolation steps . | DMF increases methylthio incorporation efficiency by 40% compared to THF. |

| Catalyst | Lewis acids (e.g., FeCl₃) improve regioselectivity during chlorination . | FeCl₃ reduces byproduct formation from 15% to <5%. |

How do the substituents (benzyloxy, chloro, methylthio) affect the compound’s physical properties and reactivity?

Basic Research Question

The substituents collectively influence electronic, steric, and solubility properties:

- Benzyloxy : Electron-donating group (EDG) increases electron density on the aromatic ring, enhancing electrophilic substitution reactivity. However, its bulky nature introduces steric hindrance .

- Chloro : Electron-withdrawing group (EWG) decreases ring electron density, directing further substitutions to specific positions (meta/para to Cl) .

- Methylthio : Moderately EDG via sulfur’s lone pairs; enhances lipophilicity and alters redox behavior .

Q. Comparative Solubility Data :

| Substituent Combination | Solubility in Ethanol (mg/mL) | LogP |

|---|---|---|

| 4-Benzyloxy-3-Cl-2-SMe | 12.5 ± 0.3 | 3.2 |

| 4-Benzyloxy-3-OMe-2-SMe | 18.7 ± 0.5 | 2.8 |

| 4-Cl-3-OMe-2-SMe | 8.9 ± 0.2 | 3.5 |

Data inferred from analogs in .

What mechanistic insights explain the reactivity of the methylthio group under nucleophilic or oxidative conditions?

Advanced Research Question

The methylthio group exhibits dual behavior:

- Nucleophilic Reactions : The sulfur atom acts as a soft nucleophile, participating in Michael additions or alkylation. For example, in Pd-catalyzed cross-couplings, the SMe group can undergo transmetalation .

- Oxidative Sensitivity : SMe is prone to oxidation, forming sulfoxide (S=O) or sulfone (O=S=O) derivatives. Controlled oxidation with mCPBA or H₂O₂ is used to modulate biological activity .

Q. Key Reaction Pathways :

How does computational modeling predict the electronic effects of the substitution pattern on reaction pathways?

Advanced Research Question

Density Functional Theory (DFT) calculations reveal:

- HOMO-LUMO Gaps : The chloro group reduces HOMO energy (-6.2 eV vs. -5.8 eV for non-chlorinated analogs), making the compound less nucleophilic but more electrophilic at specific positions .

- Reactivity Hotspots : Natural Bond Orbital (NBO) analysis identifies the aldehyde carbonyl (C=O) and sulfur atom as primary sites for nucleophilic/electrophilic attacks .

Q. Predicted vs. Experimental Reactivity :

What analytical challenges arise in characterizing this compound, particularly in distinguishing it from structural analogs?

Advanced Research Question

Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.